
1,1'-Sulfonyldiacenaphthylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Sulfonyldiacenaphthylene is an organic compound characterized by the presence of a sulfone group attached to two acenaphthylene moieties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Sulfonyldiacenaphthylene typically involves the reaction of acenaphthylene with a sulfonylating agent. One common method is the reaction of acenaphthylene with sulfuryl chloride (SO2Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled conditions, typically at low temperatures, to yield the desired sulfone compound.
Industrial Production Methods: Industrial production of 1,1’-Sulfonyldiacenaphthylene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.
化学反应分析
Types of Reactions: 1,1’-Sulfonyldiacenaphthylene undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the acenaphthylene rings.
科学研究应用
1,1’-Sulfonyldiacenaphthylene has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structural features make it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research into its potential therapeutic applications, such as in drug design and development, is ongoing.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism by which 1,1’-Sulfonyldiacenaphthylene exerts its effects involves interactions with various molecular targets. The sulfone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties. Additionally, the acenaphthylene moieties can engage in π-π stacking interactions, further contributing to the compound’s unique behavior.
相似化合物的比较
1,1’-Sulfonyldibenzene: Similar in structure but with benzene rings instead of acenaphthylene.
1,1’-Sulfonyldinaphthalene: Contains naphthalene rings, offering different electronic and steric properties.
Uniqueness: 1,1’-Sulfonyldiacenaphthylene is unique due to the presence of acenaphthylene moieties, which provide distinct electronic and steric characteristics compared to other sulfone compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
820972-44-9 |
|---|---|
分子式 |
C24H14O2S |
分子量 |
366.4 g/mol |
IUPAC 名称 |
1-acenaphthylen-1-ylsulfonylacenaphthylene |
InChI |
InChI=1S/C24H14O2S/c25-27(26,21-13-17-9-1-5-15-7-3-11-19(21)23(15)17)22-14-18-10-2-6-16-8-4-12-20(22)24(16)18/h1-14H |
InChI 键 |
JYYANJFRAYQWHJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C(=C1)C=C(C3=CC=C2)S(=O)(=O)C4=CC5=CC=CC6=C5C4=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


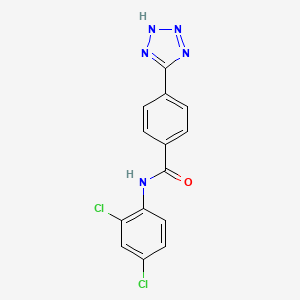
![Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]-](/img/structure/B15159905.png)
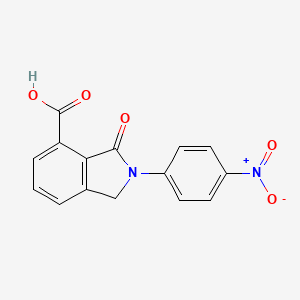
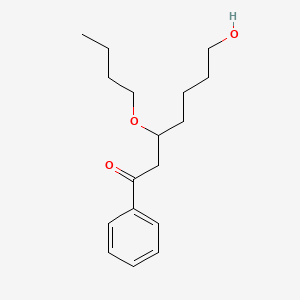
![N-{3,4-Bis(E)[(hydrazinylmethylidene)amino]butanoyl}-3-hydroxy-L-tyrosine](/img/structure/B15159916.png)
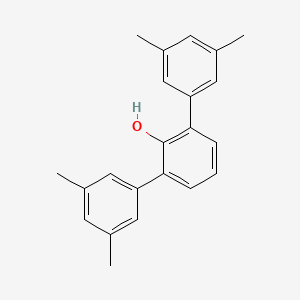

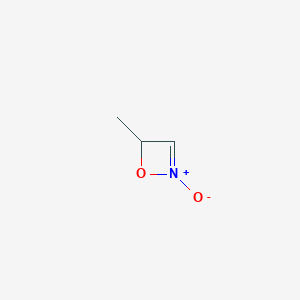
![Propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester](/img/structure/B15159930.png)

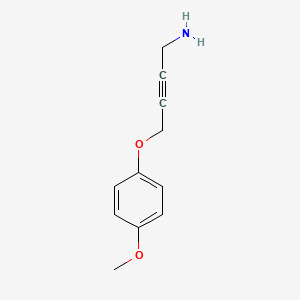
![N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine](/img/structure/B15159962.png)
![[Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane](/img/structure/B15159964.png)
![3-[4,5-Bis(hydroxymethyl)-2-phenyl-1H-imidazol-1-yl]propanenitrile](/img/structure/B15159979.png)
